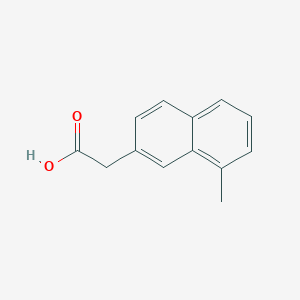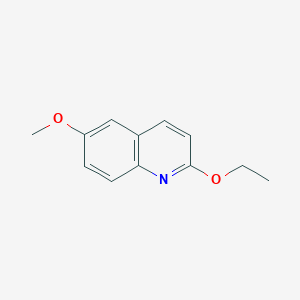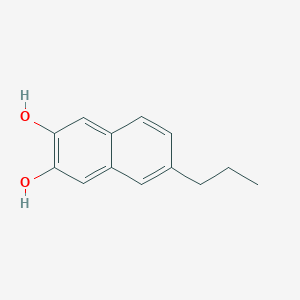
6-Propylnaphthalene-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Propylnaphthalene-2,3-diol is an organic compound belonging to the class of naphthalenediols It is characterized by the presence of two hydroxyl groups (-OH) attached to the naphthalene ring at positions 2 and 3, with a propyl group (-C3H7) attached at position 6
准备方法
合成路线和反应条件
6-丙基萘-2,3-二醇的合成可以通过多种方法实现。一种常见的方法是使用氧化剂如四氧化锇 (OsO4) 或高锰酸钾 (KMnO4) 对 6-丙基萘进行羟基化。这些试剂促进羟基加成到萘环上,形成二醇。
另一种方法是使用还原剂如硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 还原 6-丙基萘-2,3-二酮。该还原过程将羰基转化为羟基,生成 6-丙基萘-2,3-二醇。
工业生产方法
6-丙基萘-2,3-二醇的工业生产通常涉及大规模的羟基化或还原过程。方法的选择取决于成本、试剂的可用性和最终产品的纯度等因素。工业反应器和优化的反应条件被用来确保高产率和效率。
化学反应分析
反应类型
6-丙基萘-2,3-二醇会发生多种化学反应,包括:
氧化: 羟基可以被氧化形成醌类等羰基化合物。
还原: 该化合物可以被还原形成相应的醇类或烃类。
取代: 羟基可以通过与合适的试剂反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用的还原剂包括硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4)。
取代: 酰氯或卤代烷等试剂可用于取代反应。
主要产物
氧化: 生成萘醌。
还原: 生成萘二醇或萘。
取代: 生成各种取代的萘。
科学研究应用
6-丙基萘-2,3-二醇在科学研究中有多种应用:
化学: 用作有机合成的构建模块,以及合成更复杂分子的前体。
生物学: 研究其潜在的生物活性,包括抗菌和抗氧化特性。
医学: 研究其潜在的治疗效果,以及作为药物开发的先导化合物。
工业: 用于生产染料、颜料和其他工业化学品。
作用机理
6-丙基萘-2,3-二醇的作用机理涉及其与各种分子靶点和途径的相互作用。羟基可以参与与生物分子的氢键和其他相互作用,影响它们的活性。该化合物的作用是通过调节氧化应激、酶活性以及细胞信号通路来实现的。
与相似化合物的比较
相似化合物
2,3-二羟基萘: 结构相似,但缺少丙基。
1,4-二羟基萘: 羟基位置不同。
6-甲基萘-2,3-二醇: 结构相似,但用甲基代替了丙基。
独特性
6-丙基萘-2,3-二醇的独特性在于丙基的存在,它会影响其化学反应性和生物活性。这种结构差异会导致溶解度、稳定性和与其他分子的相互作用的不同,使其与其他萘二醇区别开来。
作用机制
The mechanism of action of 6-Propylnaphthalene-2,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate oxidative stress, enzyme activity, and cellular signaling pathways.
相似化合物的比较
Similar Compounds
2,3-Dihydroxynaphthalene: Similar structure but lacks the propyl group.
1,4-Dihydroxynaphthalene: Different hydroxyl group positions.
6-Methylnaphthalene-2,3-diol: Similar structure with a methyl group instead of a propyl group.
Uniqueness
6-Propylnaphthalene-2,3-diol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with other molecules, making it distinct from other naphthalenediols.
属性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
6-propylnaphthalene-2,3-diol |
InChI |
InChI=1S/C13H14O2/c1-2-3-9-4-5-10-7-12(14)13(15)8-11(10)6-9/h4-8,14-15H,2-3H2,1H3 |
InChI 键 |
ZMQNGDAOEHHWQT-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC2=CC(=C(C=C2C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





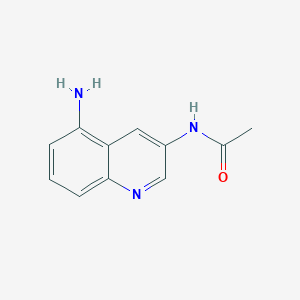
![4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11898345.png)

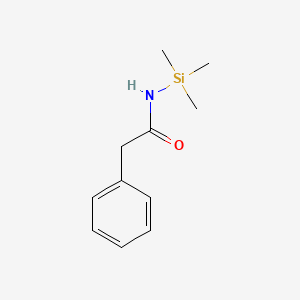
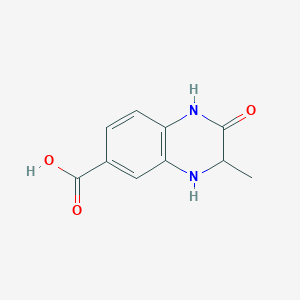


![7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11898381.png)

